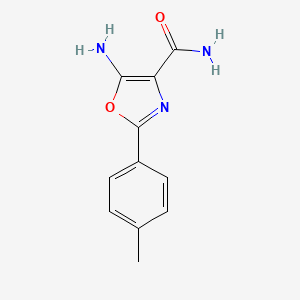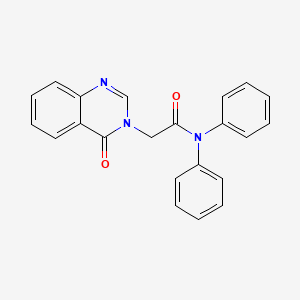![molecular formula C20H19ClN2O5S B3468826 4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B3468826.png)
4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine
Descripción general
Descripción
4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine is a complex organic compound with the molecular formula C19H16Cl2N2O4S. This compound is notable for its unique structure, which includes a morpholine ring, an oxazole ring, and a sulfonyl group attached to a chlorophenyl and methoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the morpholine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of palladium-catalyzed coupling reactions, are likely employed.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce simpler morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for 4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Chlorophenyl)sulfonyl]phenol
- 4-[(4-Chlorophenyl)sulfonyl]hydrazono-2-methoxyphenyl 4-methoxybenzoate
- 4-(2-(2-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine
Uniqueness
What sets 4-[4-(4-Chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine apart is its combination of functional groups, which confer unique chemical properties and potential biological activities. The presence of both a sulfonyl group and an oxazole ring in the same molecule is relatively rare, making it a valuable compound for research .
Propiedades
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-(2-methoxyphenyl)-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S/c1-26-17-5-3-2-4-16(17)18-22-19(20(28-18)23-10-12-27-13-11-23)29(24,25)15-8-6-14(21)7-9-15/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTBYNVFGSDBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B3468748.png)

![N-(2,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3468767.png)
![N-[2-methoxy-4-(propanoylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3468771.png)
![N-[3-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3468775.png)
![2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3468783.png)

![2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B3468799.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3468802.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3468811.png)
![2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYL-2-PROPANYL)ACETAMIDE](/img/structure/B3468823.png)
![isopropyl 4-({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B3468840.png)

![2-[4-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]ETHYL 4-METHOXYBENZOATE](/img/structure/B3468852.png)
